
1,8-Naphthalicanhydride-4-boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthalicanhydride-4-boronicacid is an organic compound with the molecular formula C12H7BO5 It is a derivative of naphthalene, featuring both an anhydride and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Naphthalicanhydride-4-boronicacid can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthalicanhydride-4-boronicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anhydride group to a corresponding diol.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalic acid derivatives, while reduction can produce diols. Substitution reactions can result in a wide range of products, including biaryl compounds .
Aplicaciones Científicas De Investigación
1,8-Naphthalicanhydride-4-boronicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Mecanismo De Acción
The mechanism of action of 1,8-naphthalicanhydride-4-boronicacid and its derivatives involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its anticancer activity.
Fluorescence: The photophysical properties of the compound allow it to act as a fluorescent probe, making it useful in imaging applications.
Electronic Properties: In electronic applications, the compound’s ability to transport electrons and block holes is exploited in the design of OLEDs and other devices.
Comparación Con Compuestos Similares
1,8-Naphthalicanhydride-4-boronicacid can be compared with other similar compounds, such as:
1,8-Naphthalic Anhydride: Lacks the boronic acid group, making it less versatile in coupling reactions.
4-Boronic Acid Derivatives: These compounds do not have the naphthalic anhydride structure, limiting their applications in certain fields.
1,8-Naphthalimide Derivatives: These compounds share some photophysical properties but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of anhydride and boronic acid functionalities, which provide a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H7BO5 |
|---|---|
Peso molecular |
241.99 g/mol |
Nombre IUPAC |
(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)boronic acid |
InChI |
InChI=1S/C12H7BO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5,16-17H |
Clave InChI |
ZTDWCPVVNVPZNU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


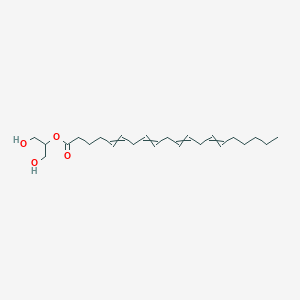
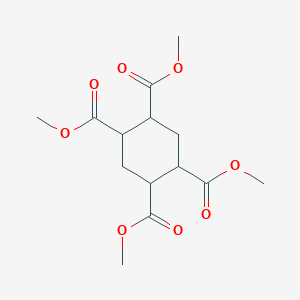
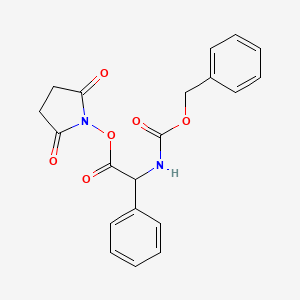

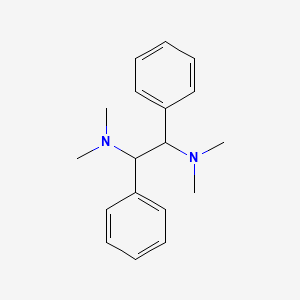

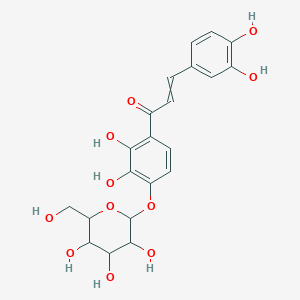
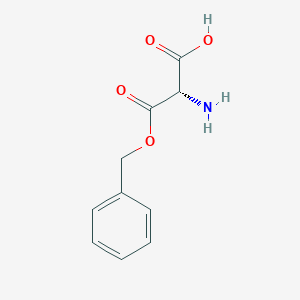
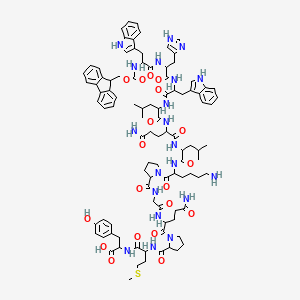
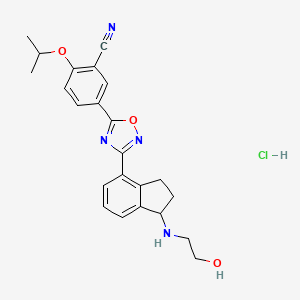
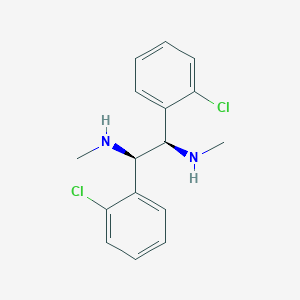
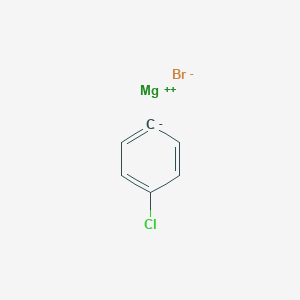
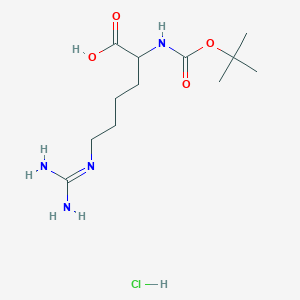
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
